molecular formula C6H13ClF2N2O2 B094061 DL-Ornithine hydrochloride CAS No. 1069-31-4

DL-Ornithine hydrochloride

Cat. No.: B094061
CAS No.: 1069-31-4
M. Wt: 218.63 g/mol
InChI Key: VKDGNNYJFSHYKD-UHFFFAOYSA-N
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Description

DL-Ornithine hydrochloride is a synthetic derivative of the amino acid ornithine. It is commonly used in biochemical research and various industrial applications. Ornithine itself is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. This compound is the racemic mixture of D-ornithine and L-ornithine, combined with hydrochloric acid to form a stable salt.

Biochemical Analysis

Biochemical Properties

DL-Ornithine hydrochloride is involved in the urea cycle, a critical metabolic pathway in the liver that helps in the disposal of excess nitrogen . It acts as a precursor for the synthesis of citrulline and arginine . It also plays a central role in the synthesis of polyamines such as putrescine and spermine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . It influences cell function by playing a central role in the urea cycle, which is important for the disposal of excess nitrogen .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This process is crucial for the body’s protein synthesis, enzyme production, and muscle tissue formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a minor increase in plasma aspartic acid and glutamic acid concentrations at the highest intake dosages . No other changes in measured parameters were observed, and study subjects tolerated 4-week-long oral supplementation of this compound without treatment-related adverse events .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .

Metabolic Pathways

This compound is involved in the urea cycle, a metabolic pathway that allows for the disposal of excess nitrogen . It is also the starting point for the synthesis of many polyamines such as putrescine .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is metabolized to L-arginine, which stimulates the pituitary release of growth hormone .

Subcellular Localization

The enzymes involved in the synthesis and degradation of this compound show a complex pattern of differential cellular localization, subcellular compartmentation, and expression of isoforms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DL-Ornithine hydrochloride typically involves the chemical synthesis of ornithine followed by its conversion to the hydrochloride salt. One common method starts with the amino acid arginine. Arginine is hydrolyzed to ornithine using the enzyme arginase. The resulting ornithine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound can involve large-scale enzymatic processes. For example, arginine can be converted to ornithine using microbial fermentation. The ornithine is then purified and reacted with hydrochloric acid to produce the hydrochloride salt. This method ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: DL-Ornithine hydrochloride can undergo various chemical reactions, including:

    Decarboxylation: This reaction involves the removal of a carboxyl group, often facilitated by enzymes such as ornithine decarboxylase.

    Substitution Reactions: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.

Common Reagents and Conditions:

    Decarboxylation: Enzymatic decarboxylation using ornithine decarboxylase.

    Substitution: Various nucleophiles can be used, depending on the desired product.

    Oxidation/Reduction: Standard oxidizing or reducing agents can be employed under controlled conditions.

Major Products:

    Putrescine: Formed through decarboxylation.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

DL-Ornithine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Ornithine: The naturally occurring form of ornithine, which is more commonly found in biological systems.

    L-Arginine: Another amino acid involved in the urea cycle and nitric oxide synthesis.

    L-Citrulline: A precursor to L-arginine in the urea cycle.

Uniqueness: DL-Ornithine hydrochloride is unique in that it is a racemic mixture, providing both D- and L-forms of ornithine. This can be advantageous in certain research applications where the effects of both enantiomers are of interest .

Properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGNNYJFSHYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019072
Record name Eflornithine hydrochloride anhydrous
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Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81645-68-3, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?)
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Record name Eflornithine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Eflornithine hydrochloride anhydrous
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Record name EFLORNITHINE HYDROCHLORIDE
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Record name Eflornithine hydrochloride anhydrous
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Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
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Record name EFLORNITHINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What potential application does DL-Ornithine hydrochloride have in radiation dosimetry?

A1: Research suggests that this compound rods exhibit a quantifiable response to gamma radiation. [] The intensity of a specific EPR signal within the rods increases proportionally with the absorbed radiation dose, making it a potential material for Electron Paramagnetic Resonance (EPR) dosimetry. [] This could be particularly useful for measuring doses in the range of 0.5 to 50 kGy. []

Q2: How stable is this compound under different environmental conditions?

A2: One study indicates that this compound rods demonstrate good pre- and post-irradiation stability. [] Additionally, humidity seems to have a negligible effect on the material during irradiation. [] These properties are beneficial for dosimetry applications where consistent performance is crucial.

Q3: Are there specific conditions that can impact the effectiveness of this compound as a nutrient source?

A4: Research suggests that the presence of other compounds can influence the utilization of this compound. For instance, in a study focusing on Vibrio fetus, this compound demonstrated a stimulative effect on both the growth and germination of the bacteria when caramel from glucose was present in the medium. [] This suggests potential interactions between this compound and other media components, ultimately affecting its role as a nutrient source.

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